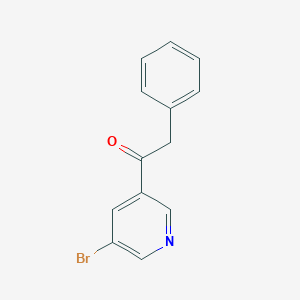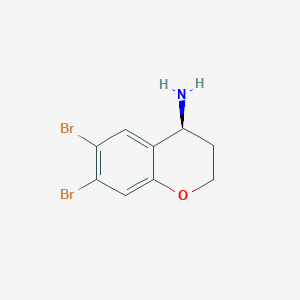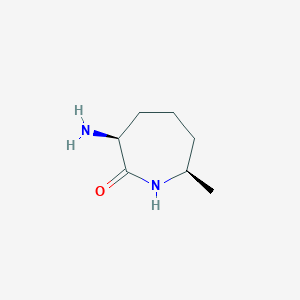![molecular formula C7H9FO4 B15234227 2-Fluoro-5,8-dioxaspiro[3.4]octane-2-carboxylic acid CAS No. 2227204-92-2](/img/structure/B15234227.png)
2-Fluoro-5,8-dioxaspiro[3.4]octane-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-5,8-dioxaspiro[3.4]octane-2-carboxylic acid is a chemical compound with the molecular formula C7H9FO4 and a molecular weight of 176.14 g/mol . This compound is characterized by its unique spirocyclic structure, which includes a fluorine atom and two oxygen atoms in a dioxaspiro configuration. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5,8-dioxaspiro[3.4]octane-2-carboxylic acid typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core is formed through a cyclization reaction involving a suitable precursor. This step often requires the use of a strong acid or base as a catalyst.
Introduction of the Fluorine Atom: The fluorine atom is introduced through a fluorination reaction, which can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, typically involving the use of carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5,8-dioxaspiro[3.4]octane-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-Fluoro-5,8-dioxaspiro[3.4]octane-2-carboxylic acid is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme-substrate interactions and metabolic pathways.
Medicine: As a potential lead compound for the development of new pharmaceuticals.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Fluoro-5,8-dioxaspiro[3.4]octane-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, while the spirocyclic structure provides stability and rigidity. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects.
Comparison with Similar Compounds
Similar Compounds
5,8-Dioxaspiro[3.4]octane-2-carboxylic acid: Lacks the fluorine atom, resulting in different chemical properties and reactivity.
2-Fluoro-5,8-dioxaspiro[3.4]octane: Lacks the carboxylic acid group, affecting its solubility and biological activity.
Uniqueness
2-Fluoro-5,8-dioxaspiro[3.4]octane-2-carboxylic acid is unique due to the presence of both the fluorine atom and the carboxylic acid group. This combination imparts distinct chemical properties, such as increased reactivity and enhanced binding affinity, making it valuable for various scientific and industrial applications.
Properties
CAS No. |
2227204-92-2 |
|---|---|
Molecular Formula |
C7H9FO4 |
Molecular Weight |
176.14 g/mol |
IUPAC Name |
2-fluoro-5,8-dioxaspiro[3.4]octane-2-carboxylic acid |
InChI |
InChI=1S/C7H9FO4/c8-6(5(9)10)3-7(4-6)11-1-2-12-7/h1-4H2,(H,9,10) |
InChI Key |
OIMHJVFQZNNZKI-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2(O1)CC(C2)(C(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2H,3H-Benzo[3,4-E]1,4-dioxan-6-YL)(3S)-3-aminopropanoic acid](/img/structure/B15234152.png)
![tert-Butyl(1S)-3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B15234156.png)




![5-Bromopyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde](/img/structure/B15234183.png)


![3-Bromo-2-cyclopropyl-1,2-dihydrobenzo[e][1,2]azaborinine](/img/structure/B15234201.png)

![2-[(1R,2S)-1-amino-2-hydroxypropyl]-6-fluorophenol](/img/structure/B15234211.png)


